![molecular formula C18H17Cl2NO5S B010656 [5-(Benzenesulfonylmethoxy)-2,4-dichlorophenyl] pyrrolidine-1-carboxylate CAS No. 101188-28-7](/img/structure/B10656.png)
[5-(Benzenesulfonylmethoxy)-2,4-dichlorophenyl] pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with various functional groups, including chloro, phenylsulfonylmethoxy, and pyrrolidinylcarbonyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene typically involves multiple steps:
Formation of the Benzene Core: The benzene ring is chlorinated at the 2 and 4 positions using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Introduction of the Phenylsulfonylmethoxy Group: The phenylsulfonylmethoxy group is introduced via a nucleophilic substitution reaction, where a phenylsulfonylmethanol reacts with the chlorinated benzene in the presence of a base such as sodium hydroxide.
Addition of the Pyrrolidinylcarbonyloxy Group: The final step involves the reaction of the intermediate compound with pyrrolidinylcarbonyloxy chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research and experimental validation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-(phenylsulfonylmethoxy)benzene: Lacks the pyrrolidinylcarbonyloxy group.
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene: Similar structure but different functional groups.
Uniqueness
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene is unique due to the presence of both phenylsulfonylmethoxy and pyrrolidinylcarbonyloxy groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
101188-28-7 |
|---|---|
Molecular Formula |
C18H17Cl2NO5S |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
[5-(benzenesulfonylmethoxy)-2,4-dichlorophenyl] pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H17Cl2NO5S/c19-14-10-15(20)17(26-18(22)21-8-4-5-9-21)11-16(14)25-12-27(23,24)13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2 |
InChI Key |
GGJJHFOGACSQDE-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)OC2=C(C=C(C(=C2)OCS(=O)(=O)C3=CC=CC=C3)Cl)Cl |
Canonical SMILES |
C1CCN(C1)C(=O)OC2=C(C=C(C(=C2)OCS(=O)(=O)C3=CC=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



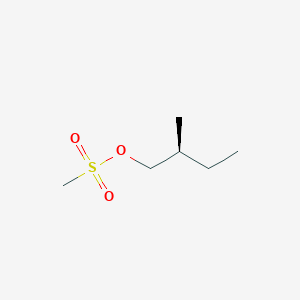
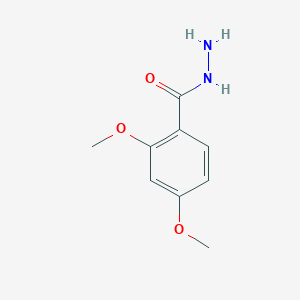
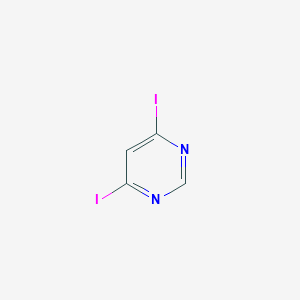
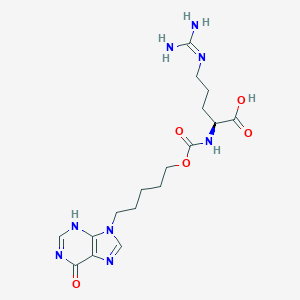

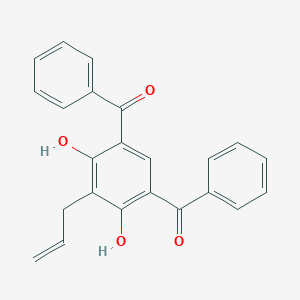

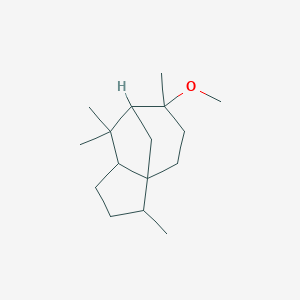
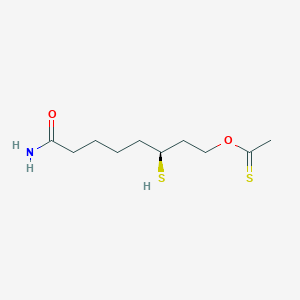
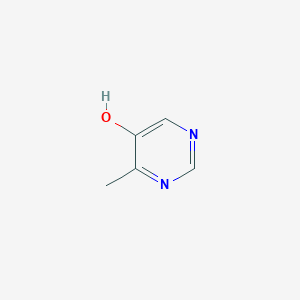

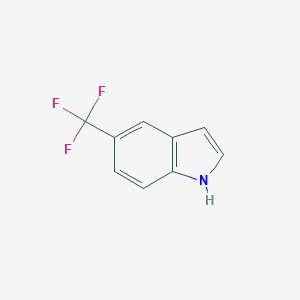
![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)
